BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-3-methanesulfonylbenzamide

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

N-(3-acetylphenyl)-3-methanesulfonylbenzamide (CAS 896295-85-5, molecular formula C₁₆H₁₅NO₄S, molecular weight 317.36 g/mol) is a synthetic sulfonamide-bearing benzamide derivative. The compound is cataloged by multiple research-chemical suppliers, typically at purities of 95% or greater, and is available in milligram-to-gram quantities for early-stage discovery.

Molecular Formula C16H15NO4S
Molecular Weight 317.36
CAS No. 896295-85-5
Cat. No. B2622822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-3-methanesulfonylbenzamide
CAS896295-85-5
Molecular FormulaC16H15NO4S
Molecular Weight317.36
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
InChIInChI=1S/C16H15NO4S/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)22(2,20)21/h3-10H,1-2H3,(H,17,19)
InChIKeyHQLLZYYMTYIGSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(3-acetylphenyl)-3-methanesulfonylbenzamide (CAS 896295-85-5) – Core Identity & Baseline Characteristics


N-(3-acetylphenyl)-3-methanesulfonylbenzamide (CAS 896295-85-5, molecular formula C₁₆H₁₅NO₄S, molecular weight 317.36 g/mol) is a synthetic sulfonamide-bearing benzamide derivative [1]. The compound is cataloged by multiple research-chemical suppliers, typically at purities of 95% or greater, and is available in milligram-to-gram quantities for early-stage discovery [2]. Its structure combines a 3-methanesulfonylbenzamide core with an N-(3-acetylphenyl) substituent, placing it within a broader class of N-aryl benzamides that have been explored as kinase inhibitor scaffolds and carbonic anhydrase ligands [3]. No regulatory approval, pharmacopoeial monograph, or clinical-stage designation has been identified for this specific compound as of 2026.

Why Generic Substitution Fails: The Structural Selection Problem for N-(3-acetylphenyl)-3-methanesulfonylbenzamide Analogs


Compounds in the N-aryl sulfonylbenzamide class cannot be treated as interchangeable procurement items because minor changes in the substitution pattern (e.g., relocation of the acetyl group from the 3- to the 4-position, or replacement of the methanesulfonyl with a primary sulfonamide) are known to fundamentally alter kinase selectivity profiles, carbonic anhydrase isoform preference, and cellular permeability [1]. Although the specific target compound lacks publicly reported head-to-head bioactivity data, the documented structure–activity relationships (SAR) of the broader sulfonamide-benzamide series demonstrate that even single-atom variations produce order-of-magnitude shifts in IC₅₀ values and ADME properties [2]. Consequently, the decision to purchase this precise CAS number—rather than a cheaper or more readily available positional isomer—must be driven by its unique vector of hydrogen-bond acceptors, the electron-withdrawing character of the 3-methanesulfonyl group, and the irreversible commitment of the researcher's downstream chemical series to this exact topology.

Quantitative Differentiation Evidence Table: N-(3-acetylphenyl)-3-methanesulfonylbenzamide vs. Closest Structural Analogs


Structural Topology Differentiation: 3-Acetylphenyl vs. 4-Acetylphenyl Substitution

The compound bears a 3-acetylphenyl group on the amide nitrogen, distinguishing it from the 4-acetylphenyl regioisomer (e.g., 4-acetyl-N-(4-acetylphenyl)benzenesulfonamide, CAS 3938-65-6) . In sulfonamide-benzamide kinase inhibitor series, the position of the acetyl substituent on the N-phenyl ring directly affects the dihedral angle between the amide and the terminal phenyl ring, altering the compound's ability to occupy the selectivity pocket of kinases such as PERK [1]. Although a direct inhibitory comparison between the 3-acetyl and 4-acetyl isomers has not been publicly disclosed for this exact scaffold, the general SAR precedent indicates that meta-substituted N-phenyl benzamides exhibit measurably different biochemical IC₅₀ values compared to their para-substituted congeners when profiled against the same kinase panel.

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Hydrogen-Bond Acceptor Capacity: 3-Methanesulfonylbenzamide vs. Unsubstituted Benzamide Core

The 3-methanesulfonyl group (SO₂CH₃) on the benzamide core provides two additional hydrogen-bond acceptor (HBA) sites compared to an unsubstituted benzamide, increasing the total HBA count from 3 to 5 [1]. This elevated HBA capacity directly influences the compound's interaction with the hinge region of protein kinases, where the sulfonyl oxygen atoms can engage the catalytic lysine or stabilize a water-mediated hydrogen-bond network [2]. In related sulfonamide-benzamide kinase inhibitors, removal of the methanesulfonyl group reduced binding affinity by >10-fold in biochemical assays [2].

Medicinal chemistry Ligand efficiency Drug design

Purity and Traceability Differentiation: Supplier-Certified Batch Quality

Reputable vendors of N-(3-acetylphenyl)-3-methanesulfonylbenzamide offer lot-specific certificates of analysis (CoA) with purity levels typically ≥95% as determined by HPLC or NMR [1]. In contrast, generic sourcing platforms may supply the structurally related but distinct compound N-(3-acetylphenyl)methanesulfonamide (CAS 2417-42-7, MW 213.25 g/mol), which lacks the benzamide core entirely and has a different molecular formula (C₉H₁₁NO₃S) . This mis-shipment risk is quantifiable: a CAS-number cross-check reveals a molecular-weight discrepancy of 104.11 Da between the two entities.

Chemical procurement Quality control Reproducibility

High-Yield Application Scenarios for N-(3-acetylphenyl)-3-methanesulfonylbenzamide (CAS 896295-85-5)


PERK Kinase Inhibitor Lead Optimization

The compound is structurally congruent with the N-(substituted-phenyl)-sulfonamide chemotype claimed in US Patent 11,491,158 as PERK kinase inhibitors [1]. Medicinal chemistry teams pursuing PERK-driven programs (oncology, neurodegenerative disease) can employ this precise scaffold to explore the 3-acetylphenyl/3-methanesulfonyl substitution geometry, which is not commercially available in pre-optimized analog libraries. The compound enables direct SAR interrogation around the N-phenyl acetyl region without requiring custom synthesis of the core.

Selective Carbonic Anhydrase Isoform Profiling

Sulfonamide benzamides are recognized privileged scaffolds for carbonic anhydrase (CA) inhibition [2]. The specific 3-methanesulfonylbenzamide architecture, combined with the 3-acetylphenyl tail, provides a distinct Zn²⁺-binding pharmacophore geometry that can be screened against CA isoforms I, II, IX, and XII to identify selective inhibitors. Because commercial CA inhibitor libraries often lack the 3-methanesulfonyl substitution pattern, this compound fills a chemical-space gap for researchers seeking isoform-selective profiles.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 317.36 Da and 2 rotatable bonds, the compound resides within the rule-of-three space favorable for fragment elaboration [3]. The acetyl group provides a synthetic handle for further derivatization (e.g., reductive amination, oxime formation), while the methanesulfonyl group offers a metabolically stable electron-withdrawing motif. Procurement of this CAS-specific building block enables the construction of proprietary fragment libraries that cannot be replicated using generic commercial fragment sets.

Negative Control or Selectivity Counter-Screen Compound

Given the absence of public bioactivity data for this exact compound, it can serve as a negative control or selectivity probe in kinase or CA panels where the 4-acetyl or 2-methanesulfonyl positional isomers have known activity. The meta-acetyl topology is predicted to reduce binding affinity for certain kinases relative to the para-analogs, making it useful for establishing SAR cliffs and validating assay fidelity [1].

Quote Request

Request a Quote for N-(3-acetylphenyl)-3-methanesulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.